2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Description
The chemical compound appears to be related to a class of compounds that exhibit complex synthesis pathways, molecular structures, and a range of chemical and physical properties. Such compounds are typically synthesized for various scientific explorations, including but not limited to, studying their potential as inhibitors, reactants, or key intermediates in the synthesis of more complex molecules.
Synthesis Analysis
Synthesis of such compounds often involves multi-step chemical reactions, starting from basic chemical precursors to the final product through intermediates. For example, the synthesis of related thiazole and pyrimidinyl derivatives involves starting materials like dimethyl acetone-1,3-dicarboxylate, undergoing transformations through sulfuryl chloride and thiourea to yield carboxylates with specific functional groups (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of various functional groups attached to the thiazole and pyrimidine rings, contributing to their reactivity and potential biological activity. Advanced techniques such as crystallography and spectroscopy are used to study their structure, including proton tautomerism and stereoisomerism, which are critical for understanding their chemical behavior (Pyrih et al., 2023).
properties
IUPAC Name |
2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S2/c1-14-13-15(2)25-22(24-14)29-34(31,32)19-11-9-18(10-12-19)28-23-26-16(3)20(33-23)21(30)27-17-7-5-4-6-8-17/h4-13H,1-3H3,(H,26,28)(H,27,30)(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQXTXQKTOQQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)NC4=CC=CC=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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